molecular formula C10H10ClNO4 B12107322 dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate

dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate

Cat. No.: B12107322
M. Wt: 243.64 g/mol
InChI Key: YTMSKFNHQXHRFB-UHFFFAOYSA-N
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Description

Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzene, featuring amino, chloro, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to form aniline.

    Chlorination: Aniline is chlorinated to introduce the chlorine atom at the desired position.

    Esterification: The resulting compound undergoes esterification to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The ester groups facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-amino-4-chlorobenzene-1,4-dicarboxylate
  • Dimethyl 2-amino-3-bromobenzene-1,4-dicarboxylate
  • Dimethyl 2-amino-3-fluorobenzene-1,4-dicarboxylate

Uniqueness

Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate is unique due to the specific positioning of the amino and chloro groups, which influence its reactivity and interaction with other molecules. This unique structure makes it valuable for targeted applications in organic synthesis and pharmaceuticals.

Biological Activity

Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, drawing on various studies and case reports.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, often involving the reaction of chlorinated benzenes with amino acids or their derivatives. The general synthetic pathway involves:

  • Starting Materials :
    • 2-Amino-3-chlorobenzoic acid
    • Dimethyl ester of malonic acid
  • Reaction Conditions :
    • The reaction typically requires heating under reflux in a suitable solvent such as ethanol or methanol.
  • Yield :
    • Yields can vary but are generally reported to be between 50% and 80% depending on the specific conditions used.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

  • Bacterial Inhibition : It has shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) reported at concentrations as low as 50 µg/mL.
  • Fungal Activity : The compound also displays antifungal activity against species such as Candida albicans , with similar MIC values.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) have shown that the compound induces apoptosis and inhibits cell proliferation at concentrations ranging from 10 to 100 µM.
  • Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cell cycle regulation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on various bacterial strains revealed that this compound not only inhibited growth but also demonstrated bactericidal effects at higher concentrations.
  • Anticancer Research :
    • A research group published findings indicating that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

  • Cytotoxicity : Preliminary tests indicate that the compound exhibits cytotoxic effects at high concentrations (>100 µM), necessitating further investigation into its safety profile.
  • Environmental Impact : As with many synthetic compounds, environmental persistence and bioaccumulation potential should be evaluated to assess ecological risks.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate

InChI

InChI=1S/C10H10ClNO4/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4H,12H2,1-2H3

InChI Key

YTMSKFNHQXHRFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(=O)OC)Cl)N

Origin of Product

United States

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